molecular formula C20H16ClN3O4 B2502889 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941884-62-4

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide

Cat. No. B2502889
CAS RN: 941884-62-4
M. Wt: 397.82
InChI Key: ZUNYDONFBBRYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of carboxylic acid derivatives and hydrazide derivatives with various substituents on the benzene ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives is described, which includes the introduction of chloro, hydroxyl, and nitro substituents . Similarly, the synthesis of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives involves reactions with sodium nitrite to introduce a nitroso group and subsequent reactions to form azo dyes and hydrazone-type derivatives . These methods could potentially be adapted for the synthesis of the compound by modifying the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis and molecular modeling. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction . Additionally, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was refined and analyzed, revealing intermolecular hydrogen bonds and C=H...O interactions . These techniques could be applied to determine the molecular structure of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxylic acid derivatives. For example, the reaction of 1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with sodium nitrite to afford a nitroso group-containing compound, and the condensation of hydrazide with aromatics and carboaldehydes to form hydrazone-type derivatives . These reactions indicate the reactivity of the carboxylic acid moiety and its derivatives, which could be relevant for understanding the chemical reactions of the compound .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide", they do provide information on the properties of structurally related compounds. For instance, the antioxidant activity of certain derivatives was screened, and some compounds were identified as potent antioxidants . The antibacterial activity of 1,4-disubstituted pyrrolidinone derivatives was also evaluated, with some derivatives exhibiting high antibacterial activity . These findings suggest that the compound may also possess biological activities that could be explored further.

Scientific Research Applications

Hydrogen Bonding in Anticonvulsant Enaminones

The molecule exhibits notable properties in the context of hydrogen bonding within anticonvulsant enaminones. The study by Kubicki, Bassyouni, & Codding (2000) discusses the crystal structures of related compounds, highlighting the significance of hydrogen bonding and molecular conformation in pharmacologically active compounds (Kubicki, Bassyouni, & Codding, 2000).

Synthesis and Evaluation as CNS Active Agents

A related study by Thomas, Nanda, Kothapalli, & Hamane (2016) explores the synthesis and pharmacological evaluation of compounds structurally similar to 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide. This research suggests potential applications in treating depression and enhancing cognitive function, highlighting the central nervous system (CNS) activity of these compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Crystal Structure Characterization

The work of Guo, Zhang, & Xia (2015) focuses on the synthesis and structural analysis of a similar compound, which provides insights into the molecular configuration and intermolecular interactions, crucial for understanding the biological activities and potential applications of such molecules (Guo, Zhang, & Xia, 2015).

Antimicrobial Properties

Research conducted by Akbari et al. (2008) on related compounds demonstrates their potential as antimicrobial agents. This study underscores the importance of structural characteristics in determining the efficacy of such compounds against various microbial strains (Akbari et al., 2008).

Chemical Synthesis and Reactivity

Kinoshita, Takeuchi, Kondoh, & Furukawa (1989) investigate the reactivity of related compounds, providing valuable insights into the chemical synthesis and potential applications of derivatives of 1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-2-8-17(24(27)28)10-18(13)22-20(26)15-5-9-19(25)23(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNYDONFBBRYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.